Diaminocarbodiimide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

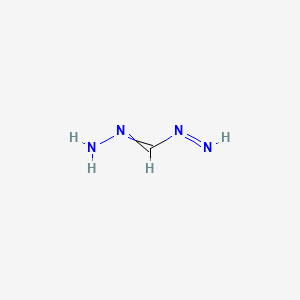

Diaminocarbodiimide is a useful research compound. Its molecular formula is CH4N4 and its molecular weight is 72.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Chemical Properties and Mechanism

Diaminocarbodiimide is a carbodiimide compound characterized by the presence of two amine groups, which enhances its reactivity towards carboxylic acids. The primary mechanism of action involves the formation of an O-acylisourea intermediate, facilitating the coupling of amines with carboxylic acids to form amides. This reaction is particularly valuable in peptide synthesis and bioconjugation processes.

Biochemical Applications

Peptide Synthesis:

DACD is extensively used in the synthesis of peptides and proteins. It acts as a coupling agent, promoting the formation of peptide bonds between amino acids. This application is crucial in producing therapeutic peptides for drug development.

Crosslinking Agent:

In protein chemistry, DACD serves as a crosslinking agent, enabling the stabilization of protein structures. This property is utilized in creating biomaterials for drug delivery systems and tissue engineering applications. Studies have shown that DACD can effectively crosslink proteins, enhancing their stability and functionality in various assays .

Bioconjugation:

The ability of DACD to facilitate the conjugation of biomolecules has significant implications in developing diagnostic tools and therapeutics. For instance, it can be used to attach fluorescent labels to proteins or peptides, improving detection methods in research and clinical diagnostics .

Material Science Applications

Nanomaterials Functionalization:

DACD has been employed in the functionalization of nanomaterials, such as carbon nanotubes and graphene oxide. By attaching biological molecules to these nanomaterials via DACD-mediated reactions, researchers have enhanced their biocompatibility and targeted delivery capabilities .

Polymer Chemistry:

In polymer science, DACD is used to modify the surface properties of polymers. This modification can improve adhesion properties or introduce specific functionalities that are beneficial for applications in coatings and adhesives .

Pharmaceutical Applications

Drug Development:

The pharmaceutical industry leverages DACD for synthesizing complex drug molecules. Its ability to facilitate amide bond formation is particularly useful in creating prodrugs that enhance bioavailability or target specificity .

Anticancer Research:

Recent studies have indicated that DACD derivatives exhibit potential anticancer properties. Research has focused on synthesizing novel compounds using DACD that can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction .

Case Study 1: Peptide Synthesis Using DACD

A study demonstrated the efficiency of DACD in synthesizing a therapeutic peptide for cancer treatment. The researchers reported a significant yield improvement compared to traditional coupling agents, highlighting DACD's effectiveness in forming stable peptide bonds under mild conditions .

Case Study 2: Functionalization of Graphene Oxide

In another study, researchers functionalized graphene oxide with biomolecules using DACD as a coupling agent. The functionalized graphene oxide exhibited enhanced cellular uptake and improved therapeutic efficacy in drug delivery systems targeting cancer cells .

化学反応の分析

Reaction with Carboxylic Acids

EDC activates carboxyl groups to form reactive O-acylisourea intermediates, enabling amide bond formation with primary amines. This two-step mechanism proceeds as follows:

-

Carboxyl activation : The carbodiimide reacts with a carboxylic acid to form an O-acylisourea intermediate.

-

Nucleophilic substitution : A primary amine displaces the intermediate, forming an amide bond and releasing a water-soluble urea byproduct .

Key parameters :

-

Optimal pH: 4.5–7.2 (efficiency declines above pH 7.2 due to intermediate hydrolysis) .

-

Activation energy: 55.8±2.1kJ mol−1

for carbodiimide formation from isocyanates .

Kinetic Analysis of Amide Bond Formation

Studies using calorimetry and DFT calculations reveal:

-

Rate-determining step : Reaction between doubly protonated EDC (EDCIH22+

) and carboxylate anions . -

Second-order rate constant: kP=4.1×104M−1s−1

at 20°C in 1-methyl-2-pyrrolidinone (NMP) . -

Temperature dependence:

pH-Dependent Reactivity

EDC’s reactivity is highly pH-sensitive:

-

Low pH (4.5–5.5) : High EDCIH22+

concentration maximizes carboxyl activation . -

High pH (>7.2) : Reduced EDCIH22+

availability slows O-acylisourea formation, favoring hydrolysis .

Experimental validation :

-

Activation energy in water: 51.9±6.1kJ mol−1

(matches DFT predictions) . -

Rate constant in organic solvents: 105×

higher than in aqueous media .

Side Reactions and Mitigation

Competing pathways include:

-

O-acylisourea hydrolysis : Regenerates carboxylic acid, reducing yield .

-

Intramolecular cyclization : Observed in amino acids with internal amines (e.g., forming diamides) .

Solutions :

特性

分子式 |

CH4N4 |

|---|---|

分子量 |

72.07 g/mol |

IUPAC名 |

formazan |

InChI |

InChI=1S/CH4N4/c2-4-1-5-3/h1-2H,3H2 |

InChIキー |

VMGAPWLDMVPYIA-UHFFFAOYSA-N |

正規SMILES |

C(=NN)N=N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。